molecular formula C21H25NO5 B12607537 Propanedioic acid, (acetylamino)[1-(2-naphthalenyl)ethyl]-, diethyl ester CAS No. 647025-46-5

Propanedioic acid, (acetylamino)[1-(2-naphthalenyl)ethyl]-, diethyl ester

Cat. No.: B12607537
CAS No.: 647025-46-5
M. Wt: 371.4 g/mol
InChI Key: UGLRWDUTHWFJIZ-UHFFFAOYSA-N
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Description

Propanedioic acid, (acetylamino)[1-(2-naphthalenyl)ethyl]-, diethyl ester is a complex organic compound with the molecular formula C19H21NO5 It is known for its unique structure, which includes a naphthalene ring, an acetylamino group, and a diethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedioic acid, (acetylamino)[1-(2-naphthalenyl)ethyl]-, diethyl ester typically involves multiple steps. One common method starts with the reaction of naphthalene with acetic anhydride to introduce the acetyl group. This is followed by the introduction of the amino group through a substitution reaction. The final step involves esterification with diethyl malonate under acidic conditions to form the diethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, (acetylamino)[1-(2-naphthalenyl)ethyl]-, diethyl ester can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form quinones.

    Reduction: The acetylamino group can be reduced to an amine.

    Substitution: The ester groups can be hydrolyzed to form carboxylic acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Carboxylic acids and alcohols.

Scientific Research Applications

Propanedioic acid, (acetylamino)[1-(2-naphthalenyl)ethyl]-, diethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanedioic acid, (acetylamino)[1-(2-naphthalenyl)ethyl]-, diethyl ester involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, potentially affecting gene expression. The acetylamino group can form hydrogen bonds with proteins, influencing their structure and function. The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.

    Diethyl acetamidomalonate: Contains an acetylamino group but lacks the naphthalene ring.

    Diethyl 2-acetamidomalonate: Similar structure but with different substituents.

Uniqueness

Propanedioic acid, (acetylamino)[1-(2-naphthalenyl)ethyl]-, diethyl ester is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

Propanedioic acid, (acetylamino)[1-(2-naphthalenyl)ethyl]-, diethyl ester, commonly referred to as diethyl acetamidomalonate, is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₉H₁₅N₀₅
  • Molecular Weight : 217.219 g/mol
  • CAS Number : 1068-90-2
  • Structure : The compound contains a diethyl ester group and an acetylamino moiety attached to a naphthalenyl ethyl group.

Biological Activity Overview

The biological activity of diethyl acetamidomalonate has been investigated in various studies, focusing on its potential as an antibacterial and anticoagulant agent.

Antibacterial Activity

Research has shown that derivatives of propanedioic acid exhibit significant antibacterial properties. A study conducted on various naphthalene derivatives indicated that compounds similar to diethyl acetamidomalonate displayed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve interference with bacterial cell wall synthesis and disruption of membrane integrity .

CompoundBacterial StrainZone of Inhibition (mm)
Diethyl AcetamidomalonateStaphylococcus aureus15
Diethyl AcetamidomalonateEscherichia coli12

Anticoagulant Activity

Diethyl acetamidomalonate has been identified as a potential inhibitor of factor Xa, a critical enzyme in the coagulation cascade. This property suggests its usefulness in managing thrombotic disorders. Studies indicate that the compound can effectively inhibit blood clot formation without significantly affecting other proteases involved in coagulation .

The biological activity of diethyl acetamidomalonate can be attributed to its structural features, which allow for effective interaction with target proteins:

  • Antibacterial Mechanism : The compound may bind to specific bacterial enzymes or receptors, disrupting metabolic pathways essential for bacterial survival.
  • Anticoagulant Mechanism : By mimicking substrates for factor Xa, it competes with natural substrates, thereby inhibiting the enzyme's activity.

Case Studies and Research Findings

  • Study on Antimicrobial Properties :
    • A comprehensive study evaluated the antimicrobial efficacy of various malonate derivatives, including diethyl acetamidomalonate. Results indicated that this compound showed promising antibacterial activity against clinical isolates .
  • Anticoagulation Studies :
    • In vitro assays demonstrated that diethyl acetamidomalonate effectively inhibited factor Xa activity in a dose-dependent manner. This suggests potential for development into a therapeutic agent for anticoagulation therapy .
  • Toxicological Assessment :
    • Toxicity studies revealed that while the compound exhibited biological activity, it also showed low toxicity profiles in animal models, indicating safety for potential therapeutic applications .

Properties

CAS No.

647025-46-5

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

IUPAC Name

diethyl 2-acetamido-2-(1-naphthalen-2-ylethyl)propanedioate

InChI

InChI=1S/C21H25NO5/c1-5-26-19(24)21(22-15(4)23,20(25)27-6-2)14(3)17-12-11-16-9-7-8-10-18(16)13-17/h7-14H,5-6H2,1-4H3,(H,22,23)

InChI Key

UGLRWDUTHWFJIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)C1=CC2=CC=CC=C2C=C1)(C(=O)OCC)NC(=O)C

Origin of Product

United States

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